![molecular formula C21H26ClN5O2 B3003635 9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-80-3](/img/structure/B3003635.png)

9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

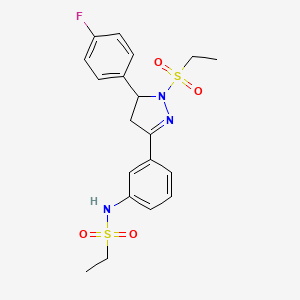

The compound "9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a synthetic molecule that appears to be related to the class of tetrahydropyrimido[2,1-f]purinediones. These compounds are of interest due to their potential biological activities, particularly in the context of antimycobacterial properties and neurodegenerative diseases .

Synthesis Analysis

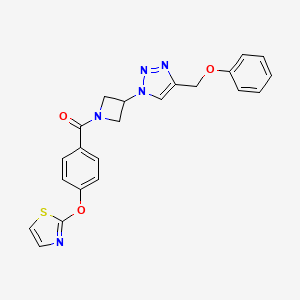

The synthesis of related compounds typically involves N-alkylation or N-arylation of the purine core, followed by coupling reactions such as the Stille coupling to introduce various substituents into the purine ring system . Cross-coupling reactions, such as the Suzuki-Miyaura and iron-catalyzed reactions with organometallic reagents, have been employed to achieve regioselective substitution on the purine scaffold .

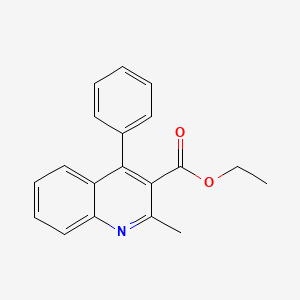

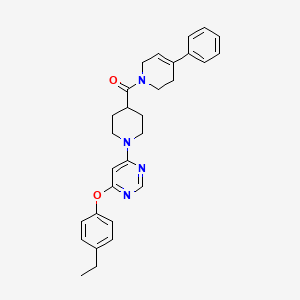

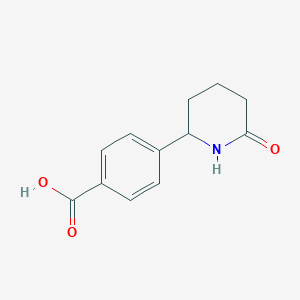

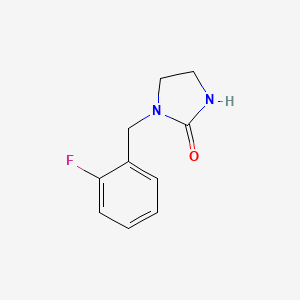

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the conformation and configuration of the molecule. For instance, compounds with a similar purine core have been found to adopt specific conformations, such as half-chair or boat, depending on the substitution pattern .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions with nucleophilic reagents. These reactions can lead to the addition across certain functional groups, such as the cyano group, resulting in the formation of amidoximes, amidrazones, amidines, ketones, and amides . The reactivity of the purine core can be influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity, solubility, and biological activity. In the case of antimycobacterial purines, the presence of a chlorine atom at the purine 2-position has been shown to enhance activity . Similarly, the substitution pattern can also impact the interaction with biological targets, such as adenosine receptors and monoamine oxidases, which are relevant for the treatment of neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment Potential

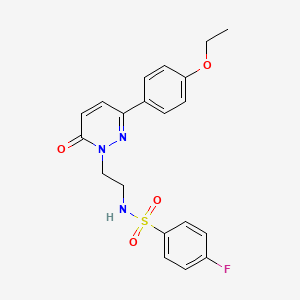

Tetrahydropyrimido[2,1-f]purinediones have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. They show promise due to their ability to interact with adenosine receptors and inhibit monoamine oxidases, which are critical drug targets for these diseases. Some compounds in this category have been found to be potent monoamine oxidase B inhibitors, which could be beneficial in treating such conditions (Koch et al., 2013).

Potential Antidepressant and Anxiolytic Properties

Derivatives of pyrimido[2,1-f]purine have been evaluated for their affinity for serotonin receptors, indicating potential use as antidepressant and anxiolytic agents. Certain derivatives have shown high affinity for serotonin receptors, suggesting their possible effectiveness in treating anxiety and depression (Jurczyk et al., 2004).

Anti-Inflammatory Activity

Compounds based on the pyrimidopurinedione ring system have shown anti-inflammatory activity, particularly in models of chronic inflammation. This could potentially make them suitable candidates for treating inflammatory conditions (Kaminski et al., 1989).

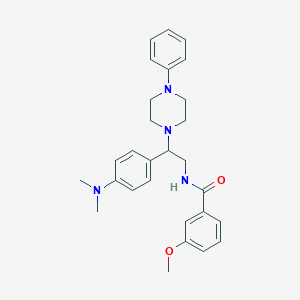

Potential in Cancer Treatment

Purinediones, including those similar to 9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been explored for their anticancer properties. Their structure has been found to be effective in inhibiting certain cancer cell lines, suggesting their potential use in cancer therapy (Hayallah, 2017).

Adenosine Receptor Affinity

Pyrido[2,1-f]purine-2,4-dione derivatives have shown significant antagonist effects on human adenosine receptors, especially the A3 receptor. This suggests their potential as a new family of adenosine receptor antagonists (Priego et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c1-4-5-6-11-27-19(28)17-18(24(3)21(27)29)23-20-25(12-8-13-26(17)20)16-10-7-9-15(22)14(16)2/h7,9-10H,4-6,8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZORYPDSRINZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C(=CC=C4)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)

![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)

![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)

![6-(4-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003564.png)